1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
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Overview
Description
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is an organic compound with the molecular formula C12H7Cl2NO3S2 It is characterized by the presence of a thienyl ring substituted with a nitro group, a dichlorophenylsulfanyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenylsulfanyl and 4-nitro-2-thienyl derivatives.
Reaction Conditions: The key step involves the coupling of these derivatives under specific reaction conditions. This may include the use of a suitable base, solvent, and temperature control to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring or the phenyl ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenylsulfanyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
1-(5-((2,4-dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with similar compounds such as:
1-[5-(2,3-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone: This compound has a similar structure but with different chlorine substitution on the phenyl ring, which may affect its reactivity and biological activity.
1-[5-(2,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]methanone: The presence of a methanone group instead of an ethanone group can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7Cl2NO3S2 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
1-[5-(2,4-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H7Cl2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 |
InChI Key |
YQTNXNYANZYTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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